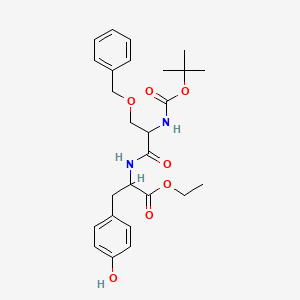
ethyl O-benzyl-N-(tert-butoxycarbonyl)seryltyrosinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyphenyl group. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE typically involves multiple steps, including protection, coupling, and deprotection reactions. One common synthetic route starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the coupling of the protected amino acid with a benzyloxy-substituted intermediate. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to form benzyl alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the Boc-protected amino group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol and other reduced products.
Substitution: Substituted amides and other derivatives.
Scientific Research Applications
ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological macromolecules. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Comparison with Similar Compounds
ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE can be compared with similar compounds such as:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a Boc-protected amino group but lacks the benzyloxy and hydroxyphenyl groups.
The uniqueness of ETHYL 2-[3-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANAMIDO]-3-(4-HYDROXYPHENYL)PROPANOATE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H34N2O7 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]amino]propanoate |
InChI |
InChI=1S/C26H34N2O7/c1-5-34-24(31)21(15-18-11-13-20(29)14-12-18)27-23(30)22(28-25(32)35-26(2,3)4)17-33-16-19-9-7-6-8-10-19/h6-14,21-22,29H,5,15-17H2,1-4H3,(H,27,30)(H,28,32) |
InChI Key |
PVIAVKXZSKFGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(COCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















